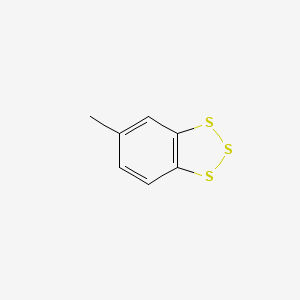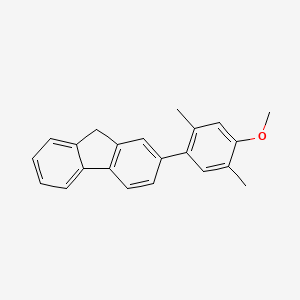
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by a fluorene core substituted with a 4-methoxy-2,5-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorene core or the substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-2,5-dimethylbenzaldehyde or 4-methoxy-2,5-dimethylbenzoic acid .
科学的研究の応用
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of gene expression .
類似化合物との比較
Similar Compounds
- 4-Methoxy-2,5-dimethylphenylboronic acid
- (4-Methoxy-2,5-dimethylphenyl)acetonitrile
- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Uniqueness
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene is unique due to its specific substitution pattern on the fluorene core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications in organic electronics and materials science, where precise control over molecular structure is crucial .
特性
CAS番号 |
428517-50-4 |
|---|---|
分子式 |
C22H20O |
分子量 |
300.4 g/mol |
IUPAC名 |
2-(4-methoxy-2,5-dimethylphenyl)-9H-fluorene |
InChI |
InChI=1S/C22H20O/c1-14-11-22(23-3)15(2)10-21(14)17-8-9-20-18(13-17)12-16-6-4-5-7-19(16)20/h4-11,13H,12H2,1-3H3 |
InChIキー |
PWJYAMGNPHFDAY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1OC)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one](/img/structure/B14232865.png)
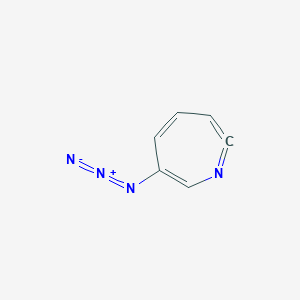
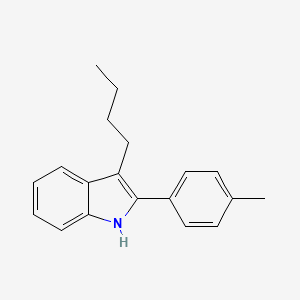
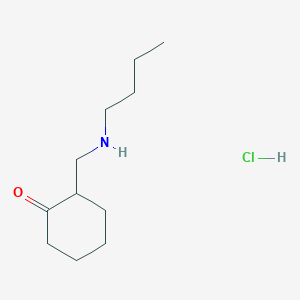
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-](/img/structure/B14232880.png)
![Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate](/img/structure/B14232886.png)
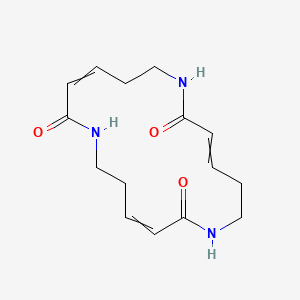
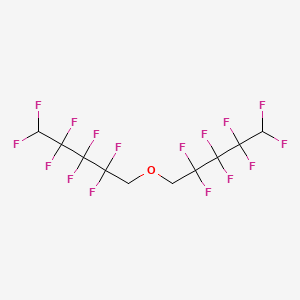
![Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B14232909.png)
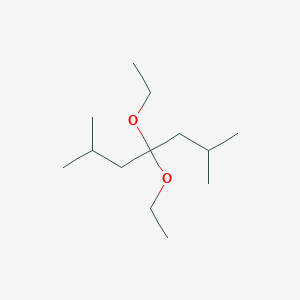
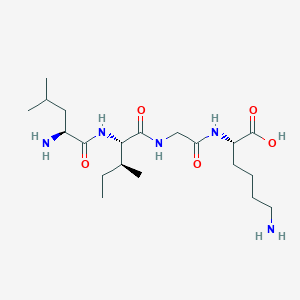

![2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232933.png)
